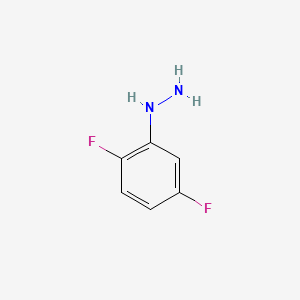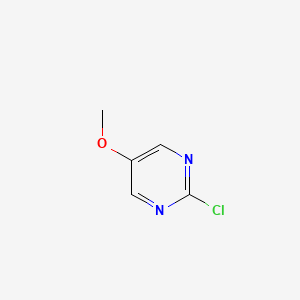
3',5'-ジフルオロアセトフェノン
概要
説明
3’,5’-Difluoroacetophenone, also known as 1-(3,5-difluorophenyl)ethanone, is a fluorinated acetophenone . It has a molecular formula of C8H6F2O and a molecular weight of 156.13 g/mol .
Synthesis Analysis
3’,5’-Difluoroacetophenone may be used to synthesize (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one and 1,3,5-triarylpyrazoline fluorophores containing a 16-membered thiazacrown ligand .
Molecular Structure Analysis
The molecular structure of 3’,5’-Difluoroacetophenone consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to a carbon atom, forming a carbonyl group. This carbon atom is also bonded to a phenyl ring, which has two fluorine atoms attached at the 3 and 5 positions .
Physical And Chemical Properties Analysis
3’,5’-Difluoroacetophenone has a density of 1.2±0.1 g/cm³, a boiling point of 190.7±20.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C. It has an enthalpy of vaporization of 42.7±3.0 kJ/mol and a flash point of 70.3±15.9 °C. Its index of refraction is 1.473, and it has a molar refractivity of 36.3±0.3 cm³ .
科学的研究の応用
フッ素化リガンドの合成
3',5'-ジフルオロアセトフェノン: は、(E)-3-(4-(1,5,9-トリチア-13-アザシクロヘキサデカン-13-イル)-フェニル)-1-(3,5-ジフルオロフェニル)プロプ-2-エン-1-オン などのフッ素化リガンドの合成に使用されます。これらのリガンドは、さまざまな生物学的標的のための選択的かつ強力な受容体を作り出す上で重要です。
蛍光団の開発
この化合物は、16員環チアザクラウンリガンドを含む1,3,5-トリアリールピラゾリン蛍光団を開発するための前駆体として役立ちます 。これらの蛍光団は、蛍光イメージングとセンシングアプリケーションにおいて重要であり、生物学的プロセスの洞察を提供します。
Safety and Hazards
3’,5’-Difluoroacetophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
作用機序
Target of Action
It’s known that this compound is used in the synthesis of various other compounds , suggesting that it may interact with a variety of molecular targets.
Mode of Action
It’s known to be used in the synthesis of various compounds , indicating that it likely undergoes chemical reactions with other substances to form new compounds.
Action Environment
It’s known that this compound should be handled in a well-ventilated area , suggesting that certain environmental conditions may affect its stability or reactivity.
生化学分析
Biochemical Properties
3’,5’-Difluoroacetophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be involved in the synthesis of fluorinated compounds, which are important in medicinal chemistry . The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
3’,5’-Difluoroacetophenone has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways . Additionally, 3’,5’-Difluoroacetophenone can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 3’,5’-Difluoroacetophenone involves its interaction with biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, leading to changes in biochemical pathways . For example, 3’,5’-Difluoroacetophenone can inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various compounds . This inhibition can result in the accumulation of substrates and the alteration of metabolic pathways. Additionally, 3’,5’-Difluoroacetophenone can modulate gene expression by binding to transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,5’-Difluoroacetophenone can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that 3’,5’-Difluoroacetophenone can have lasting effects on cellular function, including changes in gene expression and cellular metabolism . These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3’,5’-Difluoroacetophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in biochemical pathways and cellular processes . Toxic or adverse effects have been observed at high doses, including liver toxicity and alterations in metabolic pathways . These effects are often dose-dependent and can vary based on the species and experimental conditions .
Metabolic Pathways
3’,5’-Difluoroacetophenone is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can be metabolized to form various metabolites, which can further interact with other biomolecules and affect metabolic flux . These interactions can lead to changes in metabolite levels and alterations in biochemical pathways .
Transport and Distribution
Within cells and tissues, 3’,5’-Difluoroacetophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound can accumulate in certain tissues, leading to localized effects on cellular function and metabolism .
Subcellular Localization
The subcellular localization of 3’,5’-Difluoroacetophenone can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 3’,5’-Difluoroacetophenone can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and metabolism . These interactions can affect the compound’s activity and its overall impact on cellular function .
特性
IUPAC Name |
1-(3,5-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJLDNSPGPBDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333793 | |
| Record name | 3',5'-Difluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123577-99-1 | |
| Record name | 3',5'-Difluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',5'-Difluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)
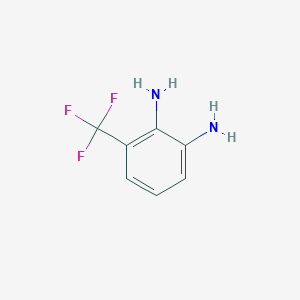
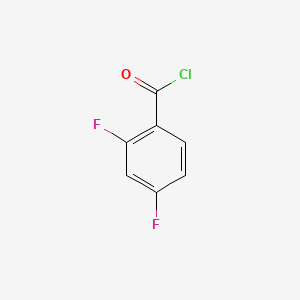
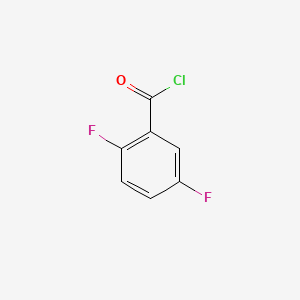

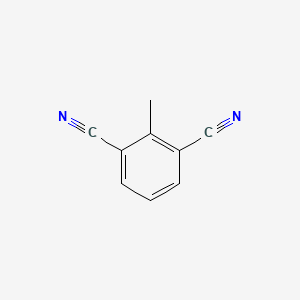


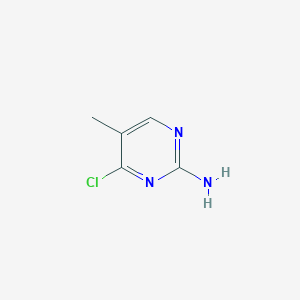
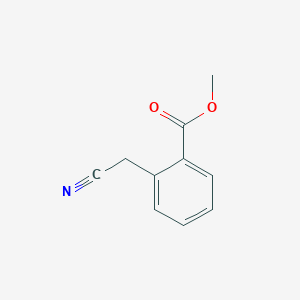
![2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297452.png)
